molecular formula C7H7BBrFO2 B14021193 (2-Bromo-4-fluoro-5-methylphenyl)boronic acid

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid

Cat. No.: B14021193
M. Wt: 232.84 g/mol
InChI Key: ANHGXSYNBILVJJ-UHFFFAOYSA-N
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Description

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid is an organoboron compound with a phenyl ring substituted at the 2-, 4-, and 5-positions by bromo, fluoro, and methyl groups, respectively. The boronic acid (-B(OH)₂) group enables this compound to participate in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry . Its substituents influence its electronic and steric properties:

  • Bromo (Br): Electron-withdrawing, enhancing electrophilicity and cross-coupling reactivity.
  • Fluoro (F): Strong electron-withdrawing effect, lowering pKa and increasing acidity .
  • Methyl (CH₃): Electron-donating, introducing steric bulk and modulating solubility.

This compound is of interest in drug discovery due to boronic acids' roles as protease inhibitors (e.g., bortezomib) and anticancer agents .

Properties

Molecular Formula

C7H7BBrFO2

Molecular Weight

232.84 g/mol

IUPAC Name

(2-bromo-4-fluoro-5-methylphenyl)boronic acid

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,11-12H,1H3

InChI Key

ANHGXSYNBILVJJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Br)F)C)(O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

A typical synthetic route begins with commercially available or easily synthesized halogenated fluorotoluenes or bromofluorobenzenes. For example, 1-bromo-3,5-difluorobenzene can be used as a starting material to generate 4-bromo-2,6-difluorotoluene by selective methylation under inert atmosphere using diisopropylamine lithium and methyl iodide at low temperature (-78 °C).

Lithiation and Boronation

The key step involves lithiation of the bromo-substituted intermediate at low temperature (-78 °C) using n-butyllithium in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This generates the aryllithium species, which is then reacted with triisopropyl borate to introduce the boronic acid functionality.

After the boronation step, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 12 hours) to ensure completion. The mixture is then acidified with dilute hydrochloric acid (pH 5-6) to hydrolyze the boronate ester to the boronic acid.

Workup and Purification

The product is extracted with ethyl acetate, and solvents are removed under reduced pressure using a rotary evaporator at 35 °C. To enhance purity, the crude product is rinsed with n-hexane at room temperature for several hours (e.g., 3 hours) to remove impurities and isolate the target boronic acid as a solid.

Yield and Purity

The described method typically achieves yields in the range of 70-78%, with high purity (HPLC > 98%) and good reproducibility, suitable for scale-up and industrial production.

Summary of Preparation Method Parameters

Step Conditions Reagents/Materials Notes
Starting material 1-bromo-3,5-difluorobenzene Diisopropylamine lithium, methyl iodide Methylation at -78 °C under N2
Intermediate isolation Acidic quench (pH 6-7), extraction 1N dilute acid, ethyl acetate Produces 4-bromo-2,6-difluorotoluene
Lithiation -78 °C, 3 hours n-Butyllithium (2.6 N in hexanes), THF Under nitrogen atmosphere
Boronation Addition of triisopropyl borate ester Triisopropyl borate (99% purity) Stir at room temperature for 12 hours
Workup Acidic quench (pH 5-6), extraction 1N HCl, ethyl acetate, rotary evaporation Solvent removal at 35 °C
Purification Rinsing with n-hexane at room temperature n-Hexane 3 hours rinsing improves purity
Yield 70-78% - High purity (>98% by HPLC)

Additional Notes and Considerations

  • The entire process is carried out under inert atmosphere (nitrogen) to prevent side reactions with moisture or oxygen.
  • Low temperature (-78 °C) is critical during lithiation to control regioselectivity and avoid decomposition.
  • The use of triisopropyl borate as the boron source is preferred for its reactivity and ease of handling.
  • Acidic workup conditions are carefully controlled to optimize conversion of boronate esters to boronic acids without degradation.
  • The method is scalable and cost-effective due to inexpensive starting materials and straightforward reaction conditions.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid primarily participates in Suzuki-Miyaura cross-coupling reactions , enabling the formation of biaryl or heterobiaryl structures. This reaction leverages the boronic acid group (–B(OH)₂) to couple with aryl halides or pseudohalides (e.g., aryl triflates) in the presence of a palladium catalyst and base .

Key Reaction Conditions and Mechanisms

Component Details
Catalysts Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Bases K₃PO₄, K₂CO₃, Na₂CO₃
Solvents THF, DMF, EtOH/H₂O mixtures
Temperature 25–110°C, depending on substrate reactivity
Yields 33–80% (varies with substituents and reaction partners)

Mechanistic Steps

  • Oxidative Addition : Pd⁰ catalyst reacts with the aryl halide.

  • Transmetalation : Boronate complex transfers the aryl group from boron to palladium.

  • Reductive Elimination : Biaryl product forms, regenerating the Pd⁰ catalyst .

The bromine substituent on the phenyl ring remains inert during coupling, while the fluorine and methyl groups influence electronic and steric effects, enhancing regioselectivity .

Sequential Coupling and Functionalization

The bromine atom in this compound allows sequential functionalization via cross-coupling or nucleophilic substitution. For example:

  • Step 1 : Suzuki coupling using the boronic acid group.

  • Step 2 : Substitution of the bromine atom with nucleophiles (e.g., amines, alkoxides) .

Example Reaction Sequence

  • Initial Suzuki Coupling :

    • Reacts with 4-methoxyphenylboronic acid under Pd(OAc)₂/K₂CO₃ to form a biaryl intermediate .

  • Bromine Substitution :

    • Bromine replaced via Buchwald-Hartwig amination or Ullmann-type coupling .

Steric and Electronic Effects

The compound’s reactivity is modulated by:

  • Electron-Withdrawing Fluorine : Activates the boronic acid group for faster transmetalation .

  • Methyl Group : Introduces steric hindrance, directing coupling to less hindered positions.

  • Bromine : Provides a handle for post-coupling modifications .

Comparative Reactivity Table

Reaction Type Conditions Catalyst/Base Yield Reference
Suzuki Coupling110°C, K₃PO₄, THF/H₂OPd(PPh₃)₄70–78%
Bromine Substitution90°C, K₂CO₃, 1,4-dioxanePd(OAc)₂33–40%
Sequential Coupling25°C → 110°C, K₂CO₃, EtOH/H₂OPd(OAc)₂80%

Challenges and Optimizations

  • Low Yields in Polar Solvents : Attributed to boronic acid protodeboronation; mitigated using mixed solvents (e.g., THF/H₂O) .

  • Steric Hindrance : Addressed by bulkier ligands (e.g., dppf) to stabilize Pd intermediates .

Scientific Research Applications

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid has numerous applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is employed in the development of biologically active molecules and probes for studying biological processes.

    Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluoro-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

These steps are facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the reaction intermediates.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The table below compares (2-Bromo-4-fluoro-5-methylphenyl)boronic acid with structurally related compounds, emphasizing substituent effects:

Compound Name Substituents (Positions) Key Features Applications
This compound Br (2), F (4), CH₃ (5) Balanced electron-withdrawing (Br, F) and donating (CH₃) groups; moderate pKa Suzuki coupling, enzyme inhibition
(2-Bromo-5-fluoropyridin-4-yl)boronic acid Br (2), F (5) on pyridine ring Pyridine’s nitrogen enhances Lewis acidity; higher solubility in polar media Catalysis, medicinal chemistry
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid F (2), CH₃CONH (5) Strong electron-withdrawing carbamoyl group; low pKa (~7.5) Saccharide sensing, HDAC inhibition
(2-Bromo-4-chloro-5-methoxyphenyl)boronic acid Br (2), Cl (4), OCH₃ (5) Methoxy increases steric bulk; Cl enhances halogen bonding Polymer functionalization
3-Bromo-5-fluoro-2-methoxyphenylboronic acid Br (3), F (5), OCH₃ (2) Methoxy at ortho position stabilizes boronate form; high diol affinity Diagnostic sensors

Acidity and Reactivity Trends

  • pKa Modulation: Fluorine substitution significantly lowers pKa (e.g., phenylboronic acid pKa = 8.86 vs. fluorinated analogs ~7.5–8.0) by stabilizing the conjugate base via electron withdrawal . The target compound’s pKa is estimated to be ~7.8–8.2, intermediate between non-fluorinated and carbamoyl-substituted derivatives.
  • Binding Affinity : Electron-withdrawing groups (Br, F) enhance diol-binding affinity in aqueous media, crucial for glucose sensing . The methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., methoxy), improving substrate accessibility.

Biological Activity

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid, a member of the organoboron compound family, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its applications in drug development, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the molecular formula C₈H₈BBrF, characterized by a boronic acid moiety that enhances its reactivity and biological interactions. The presence of bromine and fluorine substituents contributes to its electronic properties, making it suitable for various therapeutic applications.

Boronic acids have been shown to interact with biological targets through several mechanisms:

  • Protein-Protein Interactions (PPIs) : The boronic acid group can form reversible covalent bonds with specific amino acids in proteins, thereby modulating PPIs which are crucial in various cellular processes.
  • Enzyme Inhibition : Boronic acids often act as proteasome inhibitors, disrupting cellular degradation pathways. This mechanism is particularly relevant in cancer therapy .
  • Drug Delivery Systems : Boronic acid derivatives are explored for their potential in targeted drug delivery systems, especially in the context of insulin release mechanisms .

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

  • Anticancer Properties : Compounds in this class have demonstrated selective toxicity towards various cancer cell lines. For instance, modifications to the boronic acid structure can enhance potency against breast cancer cells .
  • Antibacterial and Antiviral Activities : There is growing evidence supporting the use of boronic acids as antibacterial agents. Some derivatives have shown effectiveness against resistant strains of bacteria like Pseudomonas aeruginosa .

1. Anticancer Research

A study investigated the activity of several boronic acid derivatives, including this compound, against multiple myeloma. The results indicated that these compounds could inhibit cell cycle progression at the G2/M phase, leading to significant growth inhibition in cancer cells. The IC50 values for these compounds were found to be significantly lower than traditional chemotherapeutics, suggesting a promising lead for further development .

2. Drug Development Applications

In another study focusing on drug delivery systems, researchers designed a hydrogel incorporating this compound. This system was able to release insulin in response to glucose levels, showcasing the compound's utility in diabetes management .

Comparative Analysis of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound compared to other boronic acids:

CompoundActivity TypeIC50 Value (nM)Target Disease
This compoundAnticancer4.60Breast Cancer
BortezomibProteasome Inhibitor7.05Multiple Myeloma
Vaborbactamβ-Lactamase Inhibitor6.74Urinary Infections
IxazomibProteasome Inhibitor8.21Multiple Myeloma

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